Superior Gram-Positive Discrimination vs. SYTO 13
Hexidium iodide (HI) demonstrates a pronounced, quantifiable selectivity for Gram-positive bacteria over Gram-negative bacteria in unfixed suspensions. In a direct comparative analysis using flow cytometry, the HI-associated fluorescence intensity from Gram-positive strains was at least one log order greater than that from unfixed Gram-negative organisms [1]. This differential staining is attributed to the ability of HI to penetrate the peptidoglycan-rich cell wall of Gram-positive bacteria, whereas the outer membrane of Gram-negative bacteria acts as a permeability barrier [1]. In contrast, the nucleic acid stain SYTO 13 penetrates both Gram-positive and Gram-negative organisms indiscriminately, providing no inherent Gram discrimination [1]. The 10-fold (or greater) fluorescence differential with HI enables unambiguous resolution of mixed bacterial populations in flow cytometry.
| Evidence Dimension | Fluorescence intensity in Gram-positive vs. Gram-negative bacteria |
|---|---|
| Target Compound Data | At least 10-fold higher fluorescence in Gram-positive strains |
| Comparator Or Baseline | SYTO 13: stains both Gram-positive and Gram-negative with no differential intensity |
| Quantified Difference | >10-fold increase in Gram-positive fluorescence vs. Gram-negative background with HI; 0-fold difference with SYTO 13 |
| Conditions | Unfixed bacterial suspensions; flow cytometry; excitation 470-490 nm; emission >605 nm |
Why This Matters
This 10-fold fluorescence differential enables unambiguous, automated discrimination of Gram-positive and Gram-negative bacteria in mixed samples via flow cytometry, a capability not achievable with SYTO 13 or propidium iodide.
- [1] Mason, D. J., Shanmuganathan, S., Mortimer, F. C., & Gant, V. A. (1998). A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy. Applied and Environmental Microbiology, 64(7), 2681–2685. View Source
